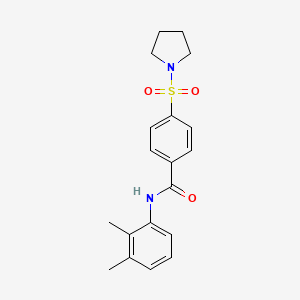

N-(2,3-二甲基-苯基)-4-(吡咯啉-1-磺酰)-苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

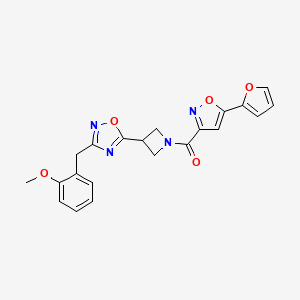

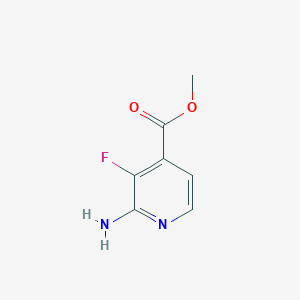

N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide is a compound that has been synthesized as part of research into novel anti-inflammatory and anti-cancer agents. The compound's synthesis and structural analysis are crucial for understanding its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the reduction of corresponding imino compounds with sodium borohydride in ethanol or similar conditions. For example, the synthesis of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents has been reported, showcasing the methodology that could be adapted for the synthesis of N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide (Gangapuram & Redda, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide is typically characterized using techniques such as X-ray crystallography, providing insights into the compound's conformation and potential interaction sites for biological activity. Compounds with related structures have been analyzed to determine the orientation of substituents and the impact on their physical and chemical properties.

Chemical Reactions and Properties

Chemical reactions involving N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide and related compounds can include nucleophilic addition reactions, as seen in the synthesis of various bioactive molecules. The reactivity of such compounds often depends on the electronic nature of the substituents and the presence of activating or deactivating groups on the aromatic ring.

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are critical for the practical application of any compound. For example, compounds containing pyridine and sulfone moieties have been synthesized with varying solubilities in organic solvents, which is essential for their application in polymer science and drug delivery systems (Liu et al., 2013).

科学研究应用

应用于不对称合成和杂环形成

手性亚砜胺在不对称合成中的应用:手性亚砜胺,特别是叔丁基亚砜胺,以其在胺类化合物及其衍生物的立体选择性合成中的作用而闻名,为哌啶、吡咯烷和氮杂环的合成提供了途径。这些化合物是许多天然产物和具有治疗作用的化合物的结构基元,表明N-(2,3-二甲基苯基)-4-(吡咯烷-1-磺酰)-苯甲酰胺在不对称合成和药物开发中的潜在研究应用(Philip et al., 2020)。

在抗炎和抗凝研究中的作用

格列本脲的抗炎作用:研究表明,格列本脲,一种磺酰脲类药物,在各种疾病中表现出抗炎作用,暗示相关磺酰化合物的研究,如N-(2,3-二甲基苯基)-4-(吡咯烷-1-磺酰)-苯甲酰胺,可能揭示新的抗炎疗法。格列本脲阻断特定通道并减少促炎介质的产生,突显了磺酰基化合物的治疗潜力(Zhang et al., 2017)。

磺酰胺在治疗应用中的探索

磺酰胺抑制剂:磺酰胺已被广泛研究,用于作为抑菌抗生素和治疗各种疾病。对磺酰胺化合物的探索,包括它们作为利尿剂、碳酸酐酶抑制剂和抗癫痫药物的作用,突显了N-(2,3-二甲基苯基)-4-(吡咯烷-1-磺酰)-苯甲酰胺在药物化学中的潜力。磺酰胺在药物设计和治疗中的多功能性指向了相关化合物在治疗青光眼、炎症和癌症等疾病方面的重要研究应用(Gulcin & Taslimi, 2018)。

对光电和材料科学的贡献

喹唑啉和嘧啶在光电子学中的应用:对喹唑啉和嘧啶的研究,与N-(2,3-二甲基苯基)-4-(吡咯烷-1-磺酰)-苯甲酰胺的核心结构相关,显示了它们在创造新型光电材料中的应用。这些化合物被用于电子器件、发光元件和光电转换,表明相关磺酰胺化合物在开发先进材料和技术方面可能有潜在的研究途径(Lipunova et al., 2018)。

属性

IUPAC Name |

N-(2,3-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-14-6-5-7-18(15(14)2)20-19(22)16-8-10-17(11-9-16)25(23,24)21-12-3-4-13-21/h5-11H,3-4,12-13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHXVJBRFXXKQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501332427 |

Source

|

| Record name | N-(2,3-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49734329 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

392326-94-2 |

Source

|

| Record name | N-(2,3-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

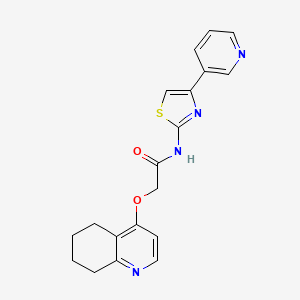

![3-(4-nitrophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2487496.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2487498.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide](/img/structure/B2487508.png)